Quinoline-3-carboxamide

概述

描述

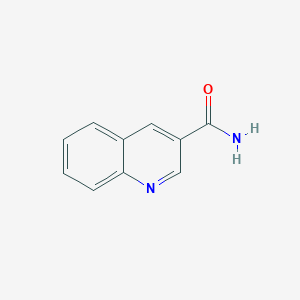

Quinoline-3-carboxamide is a heterocyclic aromatic organic compound that has garnered significant attention due to its versatile applications in medicinal chemistry and pharmacology. It consists of a quinoline ring system with a carboxamide group at the third position. This compound is known for its anti-inflammatory, immunomodulatory, and anti-cancer properties, making it a valuable molecule in drug discovery and development .

准备方法

Synthetic Routes and Reaction Conditions: Quinoline-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of quinoline-3-carboxylic acid with amines in the presence of coupling agents such as carbodiimides. Another method includes the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides . Additionally, green and efficient synthetic methodologies have been developed, such as using copper salt-D-glucose in aqueous ethanol as a green solvent and proline as a ligand and proton source .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

化学反应分析

Types of Reactions: Quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The carboxamide group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, amine derivatives, and various substituted quinoline-3-carboxamides .

科学研究应用

Quinoline-3-carboxamide has a wide range of scientific research applications:

作用机制

The mechanism of action of quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, tasquinimod, a this compound derivative, exerts its effects by binding to the S100A9 protein, modulating its activity and inhibiting pro-inflammatory pathways . Laquinimod, another derivative, activates natural killer cells via the aryl hydrocarbon receptor, enhancing their immunoregulatory functions . These interactions highlight the compound’s role in modulating immune responses and inhibiting tumor growth.

相似化合物的比较

- Kynurenine derivatives

- Quinoline-2-carboxamide

- Quinoline-4-carboxamide

These compounds share structural similarities with quinoline-3-carboxamide but differ in their specific biological activities and therapeutic applications .

生物活性

Quinoline-3-carboxamide and its derivatives represent a significant class of compounds with diverse biological activities, particularly in the fields of immunomodulation and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound (QCA) is a heterocyclic compound that has garnered attention for its potential therapeutic properties. Various derivatives of QCA have been synthesized and evaluated for their biological activities, particularly in autoimmune diseases and cancer therapy.

-

Immunomodulatory Effects :

Quinoline-3-carboxamides have been shown to modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-alpha. This is primarily mediated through their interaction with the S100A9 protein, which plays a crucial role in autoimmune disease mechanisms . -

Anti-Cancer Activity :

The anti-cancer properties of this compound derivatives stem from their ability to inhibit various signaling pathways involved in tumor growth and metastasis. For instance, tasquinimod, a notable derivative, has been shown to exert effects via allosteric modulation of histone deacetylase 4 (HDAC4), disrupting adaptive survival signaling in tumors .

Immunomodulatory Activity

A series of studies have demonstrated the immunomodulatory potential of this compound derivatives:

- In Vitro Studies : A study synthesized several novel this compound derivatives and evaluated their effects on spleen lymphocyte proliferation and TNF-alpha production. Some compounds exhibited immunomodulatory profiles comparable to linomide, a known immunosuppressant .

- In Vivo Models : In mouse models of autoimmune diseases such as experimental autoimmune encephalomyelitis, quinoline-3-carboxamides inhibited disease progression by reducing TNF-alpha release in an S100A9-dependent manner .

Anti-Cancer Activity

The anti-cancer efficacy of this compound derivatives has been explored through various studies:

- Cytotoxicity Assays : Research has shown that specific this compound derivatives exhibit significant cytotoxicity against cancer cell lines such as HCT116 and MDA-MB-231. These compounds were found to down-regulate ATM kinase, a critical mediator in DNA damage response pathways .

- Clinical Trials : Tasquinimod has undergone phase III clinical trials for metastatic castration-resistant prostate cancer (mCRPC), showing promise in delaying disease progression despite not improving overall survival rates .

Case Studies

-

Paquinimod in Autoimmune Diseases :

Paquinimod has shown effectiveness in treating lupus-prone mice and has been well tolerated in human trials for systemic lupus erythematosus (SLE), although higher doses led to adverse effects such as myalgias . -

Tasquinimod for Prostate Cancer :

In clinical settings, tasquinimod demonstrated increased time-to-progression in patients with mCRPC but required careful dose management due to side effects like sinus tachycardia .

Data Tables

| Compound Name | Biological Activity | Mechanism of Action | Clinical Status |

|---|---|---|---|

| This compound | Immunomodulation | Inhibition of TNF-alpha via S100A9 | Preclinical studies |

| Paquinimod | Autoimmune disease treatment | Targets S100A9 | Phase II for SLE |

| Tasquinimod | Cancer treatment | HDAC4 modulation | Phase III for mCRPC |

属性

IUPAC Name |

quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTDCIWCFCUQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574189 | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6480-67-7 | |

| Record name | 3-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6480-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。